molecular formula C22H16ClN5O3S B2866761 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 536713-16-3

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2866761
CAS No.: 536713-16-3
M. Wt: 465.91
InChI Key: UWNBBXKANUISAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-(3-Chlorophenyl) substituent: Introduces electron-withdrawing effects and enhances lipophilicity.
  • 5-Methylisoxazol-3-yl group: A heterocyclic amide substituent that may improve solubility and metabolic stability compared to purely aromatic systems.

This compound’s design leverages modifications to the pyrimidoindole scaffold and acetamide side chain, aiming to optimize bioactivity, particularly in targeting receptors like Toll-Like Receptor 4 (TLR4), as seen in related analogs .

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-12-9-17(27-31-12)25-18(29)11-32-22-26-19-15-7-2-3-8-16(15)24-20(19)21(30)28(22)14-6-4-5-13(23)10-14/h2-10,24H,11H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBBXKANUISAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , also known by its CAS number 536715-05-6 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities. The molecular formula of this compound is C22H16ClN5O3SC_{22}H_{16}ClN_{5}O_{3}S, with a molar mass of 465.91 g/mol . This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of the compound features a pyrimidine ring fused with an indole system and substituted with various functional groups that enhance its biological activity. The presence of the chlorophenyl and methylisoxazole moieties contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including compounds similar to our target compound. For instance, derivatives with halogen substitutions on aromatic rings have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-((3-(3-Chlorophenyl)-4-oxo...S. aureus66 µM
Pyrimidine Derivative AE. coli75 µg/mL
Pyrimidine Derivative BC. albicans50 µg/mL

The compound has been reported to exhibit significant antibacterial activity, potentially outperforming standard antibiotics in certain assays .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are well-documented. Compounds similar to 2-((3-(3-chlorophenyl)-4-oxo...) have demonstrated the ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). In vitro studies indicated that these compounds significantly reduced mRNA expressions of COX-2 and iNOS compared to traditional anti-inflammatory drugs like indomethacin .

CompoundInflammatory MarkerEffect
2-((3-(3-Chlorophenyl)-4-oxo...COX-2Decreased expression
Pyrimidine Derivative CiNOSReduced protein levels

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Research indicates that compounds containing thioketone functionalities can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific compound has not yet been extensively studied in this context; however, its structural similarities to known anticancer agents suggest promising activity.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives against a panel of pathogens. The compound exhibited MIC values comparable to leading antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of pyrimidine derivatives. The results showed that these compounds effectively inhibited COX enzymes, thus reducing inflammation markers in cellular models .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group is susceptible to oxidation. Common reagents and outcomes include:

ReagentConditionsProductNotes
Hydrogen peroxideMild acidic/neutral pHSulfoxide (S=O) formation at thioether site Partial oxidation observed
mCPBADichloromethane, 0–5°CSulfone (O=S=O) formationComplete oxidation achievable
Ozone-78°C, followed by workupCleavage of thioether to sulfonic acid derivativesRequires inert atmosphere

Key Insight : Oxidation selectivity depends on steric hindrance around the sulfur atom. The pyrimidoindole core remains stable under these conditions .

Nucleophilic Substitution

The 3-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr):

NucleophileBase/CatalystProductYield*
Sodium methoxideDMF, 80°CMethoxy-substituted phenyl derivative~45%
PiperidineK2CO3, DMSO, 120°CPiperidinyl-substituted phenyl derivative62%
HydrazineEtOH, refluxHydrazine-substituted analogLimited data

*Yields based on structurally analogous compounds.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under specific conditions:

ConditionsProductReaction Pathway
6M HCl, refluxCarboxylic acid (-COOH) via cleavage of amide bondAcid-catalyzed hydrolysis
NaOH (aq), 100°CSodium carboxylate + 5-methylisoxazol-3-amineBase-mediated saponification

Notable Observation : The isoxazole ring remains intact during hydrolysis due to its aromatic stability .

Electrophilic Aromatic Substitution

The pyrimidoindole core and phenyl rings undergo regioselective substitutions:

ReactionReagent/SystemPosition ModifiedMajor Product
NitrationHNO3/H2SO4, 0°CC-7 of pyrimidoindole7-Nitro derivative
SulfonationSO3/H2SO4, 60°CPara to chlorine on 3-chlorophenylSulfonic acid adduct
Friedel-CraftsAlCl3, acetyl chlorideC-5 of indole moietyAcetylated product (minor yield)

Mechanistic Note : Electron-withdrawing groups (e.g., Cl) direct electrophiles to meta/para positions on the phenyl ring .

Reduction Reactions

Selective reduction of functional groups:

Target SiteReagentConditionsProduct
Carbonyl (C=O)NaBH4/CeCl3Methanol, 25°CAlcohol (-OH) at 4-oxo position
ThioetherLiAlH4THF, refluxThiol (-SH) via S–C bond cleavage
Isoxazole ringH2/Pd-CEthanol, 50 psi H2Partially saturated isoxazoline

Caution : Over-reduction of the pyrimidoindole core may occur with strong reducing agents.

Metal-Catalyzed Coupling

Cross-coupling reactions at halogenated sites:

Reaction TypeCatalyst SystemCoupling PartnerProduct Application
Suzuki-MiyauraPd(PPh3)4, K2CO3Aryl boronic acidsBiaryl derivatives for drug discovery
Buchwald-HartwigPd2(dba)3, XantphosPrimary aminesN-arylacetamide analogs

Limitation : Steric hindrance from the pyrimidoindole system reduces coupling efficiency at C-2 .

Photochemical Reactions

UV-induced transformations:

Wavelength (nm)SolventObserved ChangeProposed Mechanism
254AcetonitrileC–S bond cleavageHomolytic fission
365MethanolIsomerization of acetamide conformationπ→π* transitions

Safety Note : Photodegradation products may exhibit unexpected toxicity.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H2SO4), the pyrimidoindole ring undergoes contraction to form quinazoline derivatives. Base treatment (e.g., NaOH) induces thioacetamide tautomerization, stabilizing the enol form transiently .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared to six analogs (Table 1) with modifications at two key positions:

R₁ : Substituent on the pyrimidoindole core.

R₂ : Amide-linked group.

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Compound Name/ID R₁ (Pyrimidoindole) R₂ (Amide Substituent) Molecular Weight (g/mol) Notable Properties/Inferences
Target Compound 3-(3-Chlorophenyl) 5-Methylisoxazol-3-yl ~479.9* Enhanced hydrophobicity (Cl), potential TLR4 affinity inferred from analogs
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide 3-Methyl 4-Methylphenyl 421.5 Increased lipophilicity (methyl groups)
N-(Naphthalen-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (18) 3-Phenyl Naphthalen-2-yl 427.1 (M+Na) Bulky aromatic R₂ may enhance π-π interactions
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 3-Methyl 4-(Trifluoromethoxy)phenyl ~506.4* High lipophilicity (CF₃O), electron-withdrawing
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-Phenyl Cyclopentyl ~449.5* Aliphatic R₂ may improve membrane permeability
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (19) 3-Phenyl Furan-2-ylmethyl ~423.4* Polar furan may enhance aqueous solubility

*Molecular weights estimated based on structural formulas.

Key Observations

Electron Effects :

  • The 3-chlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 3-methyl () or 3-phenyl () substituents. This could modulate electronic interactions with biological targets like TLR4 .
  • Trifluoromethoxy () and chloro groups both enhance lipophilicity but differ in steric bulk and metabolic stability.

Amide Substituent Diversity :

  • 5-Methylisoxazol-3-yl (target) vs. naphthalen-2-yl (): The isoxazole’s smaller size and heteroatoms may reduce steric hindrance and improve solubility compared to bulky aromatics.
  • Cyclopentyl () and furan-2-ylmethyl (): Aliphatic and oxygen-containing R₂ groups likely improve pharmacokinetic profiles (e.g., absorption, half-life).

Synthetic Accessibility :

  • All analogs (e.g., ) are synthesized via HATU-mediated coupling, suggesting the target compound can be prepared similarly. Yields vary widely (21–84% in ), influenced by R₂ reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.